![molecular formula C16H21N3OS B1201719 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B1201719.png)
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound features an ethylthio group attached to the benzimidazole ring and a piperidinyl group attached to the ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves the reaction of 2-mercaptobenzimidazole with ethyl iodide to introduce the ethylthio group. This is followed by the reaction with 1-(1-piperidinyl)ethanone under suitable conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylthio and piperidinyl groups may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Methylthio)-1-benzimidazolyl]-1-(1-piperidinyl)ethanone
- 2-[2-(Ethylthio)-1-benzimidazolyl]-1-(1-morpholinyl)ethanone
- 2-[2-(Ethylthio)-1-benzimidazolyl]-1-(1-pyrrolidinyl)ethanone
Uniqueness
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of the ethylthio group, which can undergo various chemical transformations, and the piperidinyl group, which may enhance its biological activity and selectivity
Properties
Molecular Formula |
C16H21N3OS |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(2-ethylsulfanylbenzimidazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C16H21N3OS/c1-2-21-16-17-13-8-4-5-9-14(13)19(16)12-15(20)18-10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
InChI Key |
CVCVTBPAWRMOHF-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3 |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


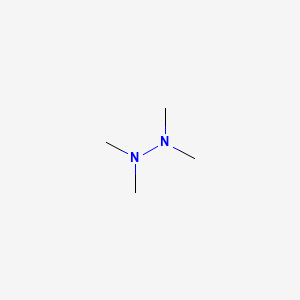
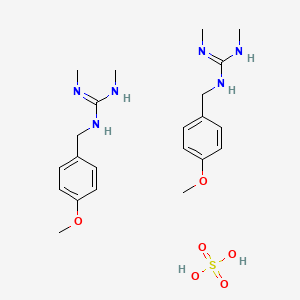
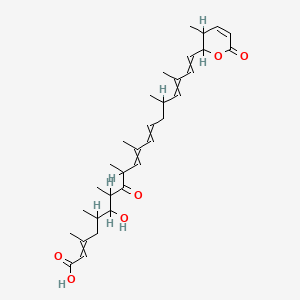


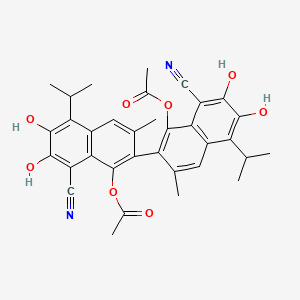

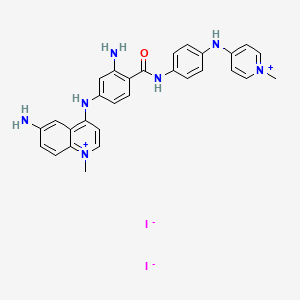
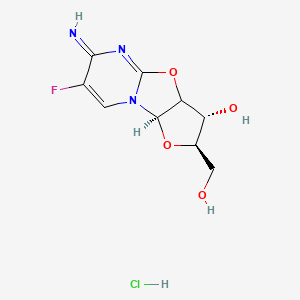

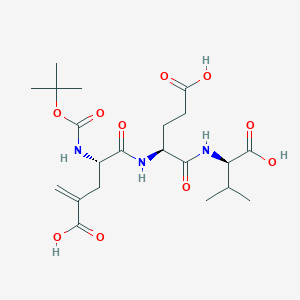
![7-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1201657.png)

![(2S)-2-[[4-[2-(2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1201660.png)
